molecular formula C5H6OS B142662 2-Methyl-3-furanthiol CAS No. 28588-74-1

2-Methyl-3-furanthiol

Cat. No.: B142662
CAS No.: 28588-74-1
M. Wt: 114.17 g/mol
InChI Key: RUYNUXHHUVUINQ-UHFFFAOYSA-N
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Description

2-Methyl-3-furanthiol (MF, CAS 28588-74-1) is a sulfur-containing heterocyclic compound with a meaty, roasted aroma. It is a key contributor to the flavor profiles of cooked meats (e.g., chicken, beef), fermented beverages (e.g., Chinese baijiu), and thermally processed foods . MF is formed via Maillard reactions between ribose and cysteine or through thiamine degradation during cooking or fermentation . Its exceptionally low odor threshold (0.0048 µg/L in 46% ethanol-water) makes it highly potent even at trace concentrations (1.70–12.74 µg/kg in fermented grains) . Recent studies highlight its role in sodium reduction strategies, where MF enhances umami perception in low-salt products .

Preparation Methods

Multi-Step Synthesis from Precursors

Chlorination and Hydrolysis

An alternative route described by Tengzhou Wu Tong Flavors Co. involves three steps :

  • Chlorination : Reacting a precursor (unspecified) with chlorine gas in the presence of sodium carbonate at 0–5°C in a flow reactor.

  • Hydrolysis : Treating the intermediate with water.

  • Acetylation : Using acetic anhydride and sodium hydroxide in dichloromethane at 20–30°C.

While this method is scalable (labeled “Large scale”), the lack of yield data and vague precursor identification limits its reproducibility.

Comparative Analysis with DMSO Method

ParameterDMSO Oxidation Multi-Step Synthesis
Reaction Time0.5–10 hoursNot specified
Yield70.2%Not reported
ScalabilityLab-scale demonstratedIndustrial-scale claimed
ByproductsDMS, waterUndisclosed
Purification ComplexityModerateHigh (multi-step)

The DMSO method is superior in terms of transparency and efficiency, whereas the multi-step approach’s industrial applicability remains speculative without further data.

Stability Considerations During Synthesis

Mitigation Strategies

  • Inert gas purging : Using nitrogen or argon during reactions and storage .

  • Low-temperature processing : Maintaining temperatures below 75°C to prevent side reactions .

  • Antioxidants : Incorporating compounds like ascorbic acid to scavenge free radicals .

Chemical Reactions Analysis

Formation Pathways

2M3F is primarily generated via Maillard reaction intermediates. Key precursors and conditions include:

Precursor Systems and Yields

Precursor SystemTemperaturepHYield (mol%)Key Product
Hydroxyacetaldehyde + Mercapto-2-propanone180°CN/A1.42M3F
Ribose + Cysteine120°C5.50.022M3F
Furan-2-aldehyde + H₂S180°C6.00.052-Furfurylthiol
  • Hydroxyacetaldehyde and mercapto-2-propanone generate 2M3F through cyclization and dehydration under anhydrous conditions .

  • Ribose and cysteine form 2M3F in fermented soy sauce via Strecker degradation and subsequent furanthiol synthesis, facilitated by microbial activity .

Degradation and Stability

2M3F is highly reactive due to its labile thiol group and sensitivity to environmental factors.

Factors Affecting Stability

ConditionImpact on StabilityKey Products Formed
Alkaline pHRapid decomposition via nucleophilic attackDisulfides, polymers
Oxygen exposureOxidation to disulfidesBis(2-methyl-3-furyl) disulfide
Heat (>100°C)Polymerization and radical reactionsSulfur-containing polymers
  • Oxidation : Atmospheric oxygen oxidizes 2M3F to disulfides, diminishing its aroma potency .

  • Thermal Degradation : At 100°C, 2M3F undergoes radical-mediated polymerization, forming non-volatile sulfur polymers (Fig. 1) .

Proposed Polymerization Mechanism

2M3FΔRadical intermediatesPolymer+H2S 2 \text{2M3F}\xrightarrow{\Delta}\text{Radical intermediates}\rightarrow \text{Polymer}+\text{H}_2\text{S}\uparrow \quad \text{ 2 }

Interactions in Food Systems

2M3F contributes to meaty aromas in cooked foods but reacts with matrix components:

Aroma Impact in Fermented Soy Sauce

ParameterResultSignificance
Detection threshold0.0007 µg/LExceeded in soy sauce
Sensory enhancement+0.2 µg/L increases meaty aroma Key flavor modifier
  • Generated during soy sauce fermentation via ribose-cysteine interactions, 2M3F survives pasteurization (120°C) to enhance umami profiles .

Reactivity with Proteins

  • 2M3F reacts with thiol groups in proteins (e.g., cysteine residues), forming covalent adducts that reduce its volatility .

  • In alkaline conditions, nucleophilic attack by amino groups generates thiocarbamates, altering flavor release .

Efficient Synthetic Routes

MethodYield (%)Purity (%)Conditions
Hydroxyacetaldehyde route95>95Anhydrous, 180°C
Thiamin degradation3080Aqueous, pH 5.5, 120°C
  • Anhydrous conditions minimize side reactions, achieving >95% purity .

Storage and Handling

2M3F requires stringent storage conditions due to its reactivity:

ParameterRequirementRationale
Temperature0–10°C (refrigerated)Prevents thermal degradation
AtmosphereInert gas (N₂/Ar)Inhibits oxidation
Light exposureAmber glass, opaque containersReduces photolytic breakdown

2M3F’s reactivity underpins its dual role as a flavor enhancer and a transient intermediate in food systems. Its stability challenges necessitate controlled synthesis and storage, while its formation and degradation pathways offer insights for optimizing flavor delivery in processed foods.

Scientific Research Applications

Flavoring Applications

MFT is extensively utilized in the food industry due to its intense flavor profile, which mimics cooked meat. Its applications span across various food categories:

  • Meat Products:
    • Beef Flavors: MFT is a key component in beef flavor formulations, enhancing the meaty character. Typical usage levels range from 200 ppm to 2,000 ppm depending on the product type (e.g., processed pork flavors) .
    • Chicken and Pork Flavors: Surprisingly effective in chicken flavors, MFT contributes to the savory notes at lower concentrations. In pork products, it is particularly effective in "chopped pork" products with high usage levels .
  • Seafood:
    • MFT is beneficial in fish and seafood flavors, especially cooked shellfish. Recommended starting levels are around 400 ppm, with higher concentrations used in snack seasonings .
  • Dairy Products:
    • The compound can also enhance dairy flavors such as butter and cream, where it adds a cooked character at concentrations around 10 ppm to 500 ppm .
  • Confectionery:
    • MFT can be used to improve chocolate and coffee flavors at lower concentrations, typically around 100 ppm .

Sensory Evaluation

Sensory analysis plays a crucial role in understanding the impact of MFT on food products. Trained sensory panels have been employed to assess the flavor profiles of various meat products containing MFT. These evaluations help in determining optimal usage levels that maximize flavor without overpowering the product .

Safety Assessments

Safety evaluations of MFT have been conducted by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These studies indicate that when used within recommended limits, MFT does not pose significant health risks. For instance, daily intake estimates for flavoring substances like MFT are generally well below the established thresholds of toxicological concern .

Case Study 1: Beef Flavor Formulation

A study highlighted the effectiveness of MFT in beef flavor formulations. When incorporated at higher levels (up to 2,000 ppm), it significantly enhanced the meaty aroma and taste profile of processed beef products. The study concluded that MFT could be combined with other sulfur compounds to create a more complex flavor profile.

Case Study 2: Chicken Flavor Development

In another case study focusing on chicken flavors, researchers found that incorporating MFT at concentrations as low as 200 ppm provided a distinct savory note that complemented the overall flavor profile without overshadowing it. This finding suggests that MFT can be effectively utilized in poultry products despite its strong meaty character.

Mechanism of Action

The mechanism of action of 2-Methyl-3-furanthiol primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic meaty aroma. The compound is generated through the Maillard reaction, where reducing sugars react with amino acids to form various flavor compounds. The thiol group in this compound plays a crucial role in its reactivity and aroma profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiol Compounds

Chemical Structure and Reactivity

Compound Structure Reactivity (Acrylamide Elimination)* Synthesis Yield**
2-Methyl-3-furanthiol Furan ring with –SH at C3, –CH₃ at C2 Moderate (slope = 0.75) Lower (due to steric hindrance)
2-Furfurylthiol Furan ring with –CH₂–SH substituent Higher (slope = 1.12) Higher
1,2-Ethanedithiol Two –SH groups on ethane backbone Highest (slope = 1.89) N/A
2-Furanmethanethiol Furan ring with –CH₂–SH substituent Low (slope = 0.31) Higher

Reactivity data from acrylamide elimination model (180°C, 30 min) . *Synthesis yields based on esterification reactions with 4-ethyloctanoyl chloride .

Key Insights :

  • MF’s mercapto group at C3 reduces nucleophilicity compared to 2-furfurylthiol, leading to lower reactivity in acrylamide elimination .
  • 1,2-Ethanedithiol’s dual –SH groups make it the most reactive, while MF’s steric hindrance lowers synthesis yields .

Odor Thresholds and Sensory Impact

Compound Odor Threshold (µg/L)* Odor Description Key Applications
This compound 0.0048 (in ethanol-water) Meaty, roasted, brothy Chicken broth, baijiu, smoked meats
2-Furfurylthiol 0.1 (in ethanol-water) Roasted coffee, nutty Coffee, bread, soy sauce
Methanethiol 2.2 (in ethanol-water) Sulfurous, cabbage-like Cheese, baijiu
3-Mercapto-2-pentanone 0.03 (in water) Cat urine, tropical fruit Passionfruit, beer

Key Insights :

  • MF’s odor threshold is ~20× lower than 2-furfurylthiol, making it 200× more potent in meaty flavor enhancement .
  • In baijiu, MF concentrations (1.70–12.74 µg/kg) exceed sensory thresholds, while methanethiol’s higher threshold (2.2 µg/L) limits its impact despite higher abundance (67.64–205.37 µg/kg) .

Concentration Ranges in Food Matrices

Compound Fermented Grains (Baijiu) (µg/kg) Cooked Chicken (µg/kg) Coffee (µg/kg)
This compound 1.70–12.74 0.5–2.5 Trace (<0.1)
2-Furfurylthiol 0.51–3.03 0.1–0.5 0.2–1.8
Methanethiol 67.64–205.37 Not detected 0.05–0.3

Key Insights :

  • MF dominates in meat flavors despite lower concentrations, while 2-furfurylthiol is critical in coffee and baked goods .
  • Methanethiol’s high volatility limits its persistence in cooked meats but contributes to baijiu’s complexity .

Stability and Technological Considerations

  • Thermal Stability : MF degrades rapidly above 120°C, forming disulfides (e.g., bis(2-methyl-3-furyl) disulfide), which retain meaty aromas .
  • Synthesis Challenges : Lower yields (vs. 2-furfurylthiol) due to steric hindrance increase production costs, limiting industrial use .
  • Analytical Detection: HS-SPME with GC×GC-SCD or derivatization (e.g., using 4-ethyloctanoyl chloride) improves MF quantification at ng/L levels .

Biological Activity

2-Methyl-3-furanthiol (2M3F) is a sulfur-containing compound known for its significant contribution to the flavor profile of various foods, particularly in imparting a cooked meat-like aroma. This article explores the biological activity of 2M3F, including its sensory properties, chemical stability, and potential health implications based on diverse research findings.

Chemical Structure and Composition

  • Formula: C5_5H6_6OS
  • Molecular Weight: 114.166 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 28588-74-1

The compound features a furan ring with a thiol group, which contributes to its distinctive aroma and potential biological activities .

Sensory Properties

2M3F is primarily recognized for its role in flavor chemistry. It has been identified as a key aroma compound in fermented soy sauce, where it significantly enhances the cooked meat-like aroma. Sensory analysis indicates that even at low concentrations (0.2 μg/L), 2M3F can markedly intensify the perception of meat flavors . The compound's aroma is often described as meaty and savory, making it valuable in flavoring applications across various food products.

Production Mechanism

The production of 2M3F in food matrices is facilitated through specific reactions involving ribose and cysteine under heat conditions. This reaction is notably enhanced during fermentation processes, which promote the generation of 2M3F in fermented soy sauce but not in acid-hydrolyzed vegetable protein mixtures .

Stability and Reactivity

Research indicates that 2M3F is subject to oxidation and radical reactions that can affect its stability as a flavor compound. The degradation mechanisms proposed include polymerization and oxidation pathways that may lead to undesirable off-flavors if not properly managed during food processing .

Health Implications

While 2M3F is generally regarded as safe when used as a flavoring agent, its biological activity warrants further investigation. Studies have shown that volatile compounds like 2M3F can be metabolized into endogenous products upon ingestion, although specific toxicity data remains limited .

Flavor Enhancement in Foods

A study highlighted the impact of 2M3F on enhancing the flavor profile of various meat products. In controlled experiments, the addition of 2M3F to meat-based dishes resulted in a significant increase in consumer preference ratings due to its strong meaty aroma .

Safety Assessments

Data Table: Comparison of Flavor Compounds

CompoundAroma ProfileSourceSafety Status
This compoundCooked meat-likeFermented soy sauceNo safety concerns
2-FurfurylthiolRoasted coffee-likeCoffeeGenerally safe
MethionolNuttyVarious meatsNo adverse effects

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trace levels of 2-methyl-3-furanthiol in complex matrices like food or wine?

  • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS) . This method achieves sensitivity at ng/L levels by derivatizing thiols on-fibre (e.g., using pentafluorobenzyl bromide) to enhance volatility and reduce matrix interference. Ensure internal standards (e.g., isotopically labeled analogs) are included for quantification accuracy .

Q. How can researchers confirm the structural identity of this compound in natural samples?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) . HRMS provides precise molecular formula confirmation (C₅H₆OS, MW 114.17), while NMR (¹H and ¹³C) resolves substituent positions on the furan ring. Cross-validate against synthetic standards and spectral databases (e.g., PubChem, Reaxys) .

Q. What experimental precautions are critical when handling this compound due to its reactivity and volatility?

  • Methodological Answer : Store the compound at 4°C in airtight, amber vials to minimize oxidation. Use inert atmosphere techniques (e.g., nitrogen gloveboxes) during sample preparation. Wear PPE (gloves, masks, protective eyewear) and avoid skin contact, as thiols readily bind to proteins and cause odor contamination .

Advanced Research Questions

Q. How do thermal processing conditions influence the formation and degradation of this compound in meat aroma studies?

  • Methodological Answer : Optimize time-temperature profiles (e.g., 140–180°C) and monitor via dynamic headspace sampling . The compound forms via Maillard reactions between cysteine and ribose but degrades above 160°C into disulfides. Use kinetic modeling (e.g., Arrhenius equations) to predict stability and validate with GC-MS .

Q. What metabolic pathways are involved in the hepatic processing of this compound, and how can in vitro models replicate these?

  • Methodological Answer : In rat hepatocyte models , this compound is oxidized to methyl sulfoxide derivatives via cytochrome P450 enzymes. Use liquid chromatography-tandem MS (LC-MS/MS) to track metabolites. Include controls for enzyme inhibition (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .

Q. How can contradictory data on this compound’s occurrence in citrus juices be resolved?

  • Methodological Answer : Discrepancies arise from matrix effects (e.g., pasteurization vs. fresh juice). Apply multiple extraction techniques (SPME, solvent-assisted flavor evaporation) and sensory-guided fractionation to isolate the compound. Compare results with authentic standards and validate via odor activity values (OAVs) to distinguish artifacts from natural occurrence .

Q. What role does this compound play in wine aroma, and how can its sensory impact be quantified?

  • Methodological Answer : Use gas chromatography-olfactometry (GC-O) with trained panels to identify odor descriptors (e.g., roasted coffee, smoke). Calculate detection thresholds (e.g., via 3-alternative forced-choice tests) and correlate with concentrations measured by stable isotope dilution analysis (SIDA) .

Q. How do photolytic pathways affect the stability of this compound under UV exposure?

  • Methodological Answer : Irradiate samples with UV light (250–350 nm) and analyze degradation products via time-resolved MS . The compound undergoes S–H bond fission , producing electronically excited thiyl radicals. Compare with computational models (e.g., DFT calculations) to map potential energy surfaces .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in sensory studies?

  • Methodological Answer : Apply probit analysis to determine detection thresholds and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare panelist responses. Ensure data reflects instrument precision (e.g., report means ± SEM to ≤3 significant figures) .

Q. How can researchers address matrix interference when quantifying this compound in lipid-rich foods?

  • Methodological Answer : Perform matrix-matched calibration using blank samples spiked with known concentrations. Apply QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup to remove lipids. Validate recovery rates (80–120%) and limit of quantification (LOQ) via spike-and-recovery experiments .

Properties

IUPAC Name

2-methylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047118
Record name 2-Methyl-3-furanthiol
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Molecular Weight

114.17 g/mol
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Physical Description

Pale pink to pale orange liquid; aroma of roasted meat
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

57.00 to 60.00 °C. @ 44.00 mm Hg
Record name 2-Methyl-3-furanthiol
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Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.141-1.150
Record name 2-Methyl-3-furanthiol
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CAS No.

28588-74-1
Record name 2-Methyl-3-furanthiol
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Record name 2-Methyl-3-furanthiol
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Record name 3-Furanthiol, 2-methyl-
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Record name 2-Methyl-3-furanthiol
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Record name 2-methylfuran-3-thiol
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Record name 2-METHYL-3-FURANTHIOL
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Record name 2-Methyl-3-furanthiol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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